N-[(3-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
N-[(3-Chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a synthetic sulfonamide derivative featuring a fused [1,2,4]triazolo[4,3-a]pyridine core. Its structure includes a 3-chlorobenzyl group and a 3,5-dimethylphenyl substituent attached to the sulfonamide nitrogen.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-15-9-16(2)11-19(10-15)26(13-17-5-3-6-18(22)12-17)29(27,28)20-7-4-8-25-14-23-24-21(20)25/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBLVUDKRZJLIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimalarial and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on diverse sources and recent studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 426.9 g/mol
- CAS Number : 1251693-32-9
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of compounds within the [1,2,4]triazolo[4,3-a]pyridine class. A virtual library was created to screen for novel sulfonamides with activity against Plasmodium falciparum, a malaria-causing parasite. Among the compounds evaluated, several demonstrated promising in vitro activity:
| Compound | IC (μM) |
|---|---|
| 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | 2.24 |
| 2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | 4.98 |
These findings suggest that modifications to the triazolopyridine scaffold can significantly enhance antimalarial activity and warrant further investigation into their mechanisms of action .
Anticancer Potential
In addition to its antimalarial properties, compounds similar to this compound have been explored for anticancer applications. Research indicates that derivatives of triazolopyridines exhibit various biological activities including anticancer effects through multiple mechanisms. These include:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Induction of apoptosis in cancer cells.
- Targeting specific molecular pathways associated with tumor growth.
A review on related compounds revealed that certain triazolopyridine derivatives effectively inhibited enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell survival and proliferation .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Molecular docking studies have shown that these compounds can bind effectively to active sites of target enzymes involved in disease processes.
Key Mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase.
- Cellular Uptake : The lipophilicity conferred by the chlorophenyl and dimethylphenyl groups may enhance cellular uptake and bioavailability.
- Apoptotic Pathways : Activation of apoptotic pathways has been observed in cancer cell lines treated with related compounds.
Case Studies
One study focused on the synthesis and evaluation of a series of triazolopyridine sulfonamides for their antimalarial and anticancer activities. The synthesized compounds were subjected to in vitro testing against various cancer cell lines and Plasmodium falciparum, demonstrating significant cytotoxic effects and promising antimalarial activity .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds similar to N-[(3-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide exhibit promising anticancer properties. The sulfonamide group is known to enhance solubility and biological activity, making it a candidate for further development in cancer therapeutics.
Case Study:
A study demonstrated that derivatives of triazolopyridine sulfonamides showed selective cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific enzymes involved in cancer cell proliferation.
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Sulfonamides are traditionally recognized for their antibacterial properties, and similar compounds have shown effectiveness against a range of pathogens.
Case Study:
In vitro studies highlighted the effectiveness of triazolopyridine derivatives against gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that modifications to the phenyl rings could enhance potency.
Agricultural Applications
2.1 Pesticide Development
The unique structure of this compound makes it a candidate for development as a pesticide. Its ability to interact with biological systems can be exploited to create effective pest control agents.
Case Study:
Field trials have indicated that triazole-based compounds can reduce pest populations significantly while being less harmful to beneficial insects compared to traditional pesticides.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four analogs from the evidence, focusing on substituent effects, molecular properties, and spectral characteristics.
Table 1: Structural and Physicochemical Comparison
*Calculated molecular formula for the target compound based on structural analysis.
Key Observations:
Substituent Effects on Lipophilicity and Solubility :
- The target compound ’s 3,5-dimethylphenyl group (electron-donating methyl groups) increases lipophilicity compared to fluorinated analogs (e.g., 8a, , and ), which may enhance membrane permeability but reduce aqueous solubility.
- The 3-chlorophenylmethyl group, common to the target and 8a/, contributes to steric bulk and moderate lipophilicity.
Spectral Differences :
- In 8a , the 3,5-difluorophenyl group results in distinct splitting patterns in aromatic proton regions (δ 7.00–7.45 ppm) due to fluorine’s electronegativity .
- 8c ’s 4-methoxybenzyl group introduces a downfield singlet for OCH3 at δ 3.71, absent in the target compound .
Molecular Weight Trends :
- Fluorine substituents (e.g., in 8a and ) increase molecular weight compared to methyl groups (e.g., target and 8c).
Potential Biological Implications: highlights triazolopyridine sulfonamides as antimalarial candidates. The target compound’s dimethylphenyl group may improve binding to hydrophobic enzyme pockets compared to fluorinated analogs, though specific activity data are unavailable .
Research Findings and Implications
While the evidence lacks explicit data for the target compound, insights from analogs suggest:
- Synthetic Feasibility : The target can likely be synthesized using methods similar to 8a and 8c (General Procedure D in ), involving coupling of a sulfonamide intermediate with 3-chlorobenzyl chloride .
- Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., F in 8a) may enhance metabolic stability but reduce solubility.
- Methyl groups (target and 8c) could improve target engagement in hydrophobic environments.
Further studies are needed to validate the target compound’s physicochemical and biological profile.
Preparation Methods
Synthesis of the Triazolo[4,3-a]Pyridine Core
The triazolopyridine scaffold is synthesized via cyclization reactions involving pyridine derivatives. A common approach involves the condensation of 2-hydrazinylpyridine with carbonyl-containing reagents. For example, cyclization of 2-hydrazinylpyridine-3-carboxylic acid with acetic anhydride yields the triazolopyridine core through intramolecular dehydration . Alternative methods employ transition metal-catalyzed annulations, such as palladium-mediated coupling of isocyanides with hydrazides, which has been reported to produce triazolopyridines in high yields under mild conditions .
Key Reaction Conditions
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Reagents : 2-Hydrazinylpyridine derivatives, acetic anhydride, or Pd catalysts.
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Solvents : Toluene or tetrahydrofuran (THF).
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Temperature : 80–120°C for thermal cyclization; room temperature for catalytic methods.
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Yield : 70–85% for thermal methods; 90–95% for catalytic routes .
Sulfonation and Sulfonyl Chloride Formation
Sulfonation at the 8-position of the triazolopyridine core is achieved using chlorosulfonic acid (ClSO₃H). The reaction typically proceeds at 0–5°C to minimize side reactions, with the sulfonic acid intermediate subsequently treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to generate the sulfonyl chloride .
Example Protocol
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Dissolve triazolo[4,3-a]pyridine (1.0 eq) in dichloromethane (DCM).
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Add ClSO₃H (1.2 eq) dropwise at 0°C, stir for 4 hours.
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Quench with ice-water, extract with DCM, and dry over Na₂SO₄.
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React the sulfonic acid with SOCl₂ (2.0 eq) at reflux for 2 hours.
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Remove excess SOCl₂ under vacuum to isolate the sulfonyl chloride .
Characterization Data
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Sulfonyl Chloride Intermediate : ¹H NMR (CDCl₃) δ 8.95 (s, 1H, triazole-H), 8.30 (d, 1H, pyridine-H), 7.75 (d, 1H, pyridine-H) .
Synthesis of the Secondary Amine: N-[(3-Chlorophenyl)methyl]-N-(3,5-Dimethylphenyl)Amine
The disubstituted amine component is prepared via reductive amination or alkylation. A two-step alkylation strategy is often employed:
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Primary Amine Formation : React 3,5-dimethylaniline with 3-chlorobenzyl chloride in the presence of potassium carbonate (K₂CO₃) in DMF at 80°C for 12 hours.
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Purification : Isolate the secondary amine via column chromatography (hexane/ethyl acetate) .
Alternative Method : Reductive amination of 3,5-dimethylaniline with 3-chlorobenzaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol yields the secondary amine at 60–70% efficiency .
Coupling of Sulfonyl Chloride with the Secondary Amine
The final step involves nucleophilic substitution of the sulfonyl chloride with the secondary amine. This reaction is conducted in anhydrous THF or DCM with triethylamine (TEA) as a base to neutralize HCl .
Optimized Procedure
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Dissolve triazolo[4,3-a]pyridine-8-sulfonyl chloride (1.0 eq) and N-[(3-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)amine (1.1 eq) in THF.
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Add TEA (2.5 eq) dropwise at 0°C, then warm to room temperature and stir for 12 hours.
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Concentrate under vacuum and purify via recrystallization (ethanol/water) .
Yield and Characterization
Purification and Analytical Validation
Crude product is purified using silica gel chromatography (gradient elution with hexane/ethyl acetate) or recrystallization. Purity is assessed via HPLC (>98%) and ¹H/¹³C NMR. Key spectral features include:
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¹H NMR (DMSO-d₆) : δ 8.82 (s, 1H, triazole-H), 7.45–7.20 (m, 7H, aromatic-H), 4.60 (s, 2H, CH₂), 2.30 (s, 6H, CH₃) .
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IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch) .
Challenges and Optimization Considerations
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Sulfonation Selectivity : Directing groups on the triazolopyridine core are critical for achieving regioselective sulfonation at the 8-position. Electron-donating substituents meta to the reaction site enhance selectivity .
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Amine Reactivity : Secondary amines exhibit lower nucleophilicity, necessitating prolonged reaction times or elevated temperatures. Catalytic additives like 4-dimethylaminopyridine (DMAP) may accelerate coupling .
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Byproduct Formation : Over-sulfonation or N-alkylation byproducts are minimized by controlling stoichiometry and reaction temperature.
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (e.g., DMSO-d6 solvent, 300–500 MHz) resolve substituent positions on the triazole and pyridine rings. and detail peak assignments for methoxy, chloro, and sulfonamide groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., ESI ionization, ±0.0003 Da accuracy) .
- FTIR Spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and triazole C=N bonds (~1600 cm⁻¹) .
How do structural modifications (e.g., chloro vs. methoxy substituents) impact biological activity in triazolo-pyridine sulfonamides?
Q. Advanced Research Focus
- Substituent Effects :
- Chlorophenyl Groups : Enhance lipophilicity and target binding (e.g., enzyme active sites) via halogen bonding, as seen in ’s anticancer studies .
- Methoxy Groups : Improve solubility but may reduce membrane permeability. and compare bioactivity shifts in analogs with methoxy vs. chloro groups .
- SAR Studies : Systematic variation of substituents (e.g., 3,5-dimethylphenyl vs. 3-methoxyphenyl) reveals optimal steric and electronic profiles. Data from and suggest methyl groups improve metabolic stability .
What experimental design principles apply to optimizing triazolo-pyridine sulfonamide synthesis?
Q. Advanced Research Focus
- Design of Experiments (DoE) : Used to optimize reaction parameters (e.g., temperature, solvent ratio). highlights flow-chemistry approaches for precise control of oxidation steps, reducing side products .
- Statistical Modeling : Response surface methodology (RSM) identifies critical factors (e.g., reagent equivalents, reaction time) for yield maximization .
- Scale-Up Considerations : Transition from batch to continuous flow () improves reproducibility and safety for hazardous intermediates (e.g., diazo compounds) .
How can researchers resolve contradictions in reported bioactivity data for triazolo-pyridine sulfonamides?
Q. Advanced Research Focus
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms may explain conflicting IC50 values. emphasizes standardizing assay protocols .
- Meta-Analysis : Cross-referencing PubChem bioassay data () with computational docking (e.g., AutoDock Vina) identifies outliers due to impurities or solvent effects .
- Mechanistic Replication : Repeat key experiments (e.g., kinase inhibition assays) under identical conditions to validate reproducibility .
What computational tools are effective for predicting the physicochemical properties of triazolo-pyridine sulfonamides?
Q. Advanced Research Focus
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian09. integrates DFT with experimental UV-Vis data to model fluorescence properties in analogs .
- Molecular Dynamics (MD) : Simulates binding interactions with targets (e.g., tubulin or kinases). and use MD to explain substituent effects on binding free energy .
- ADMET Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions, guiding lead optimization .
What are the challenges in crystallizing triazolo-pyridine sulfonamides, and how are they addressed?
Q. Advanced Research Focus
- Polymorphism : Flexible sulfonamide linkages lead to multiple crystal forms. suggests using slow evaporation in aprotic solvents (e.g., DMF/EtOH mixtures) to stabilize single crystals .
- X-ray Diffraction : Heavy atoms (e.g., chlorine) improve resolution. reports successful crystallization of chloro-substituted analogs for structure validation .
How do solvent and pH conditions influence the stability of triazolo-pyridine sulfonamides?
Q. Advanced Research Focus
- Hydrolytic Degradation : Sulfonamides are prone to hydrolysis in acidic/basic conditions. notes stability in pH 7.4 buffers (t1/2 > 24 hrs) but rapid degradation at pH < 3 .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance solubility but may accelerate oxidation. recommends storing compounds in anhydrous THF at −20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
